2-(1-Methylhydrazin-1-yl)propan-1-ol

Description

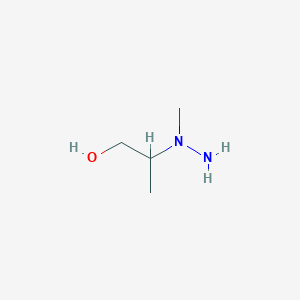

2-(1-Methylhydrazin-1-yl)propan-1-ol is a hydrazine derivative with the molecular formula C₁₃H₂₂N₄O₂ and a molecular weight of 266.35 g/mol (CAS: 1909294-08-1) . It features a methyl-substituted hydrazine group attached to a propanol backbone. The reported purity of this compound is 95% .

Properties

IUPAC Name |

2-[amino(methyl)amino]propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O/c1-4(3-7)6(2)5/h4,7H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDPFHZWKOSRDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylhydrazin-1-yl)propan-1-ol typically involves the reaction of 1-methylhydrazine with an appropriate precursor, such as a halogenated propane derivative. One common method involves the nucleophilic substitution reaction of 1-methylhydrazine with 1-chloropropan-2-ol under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylhydrazin-1-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The methylhydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: The major products are carbonyl compounds such as aldehydes or ketones.

Reduction: The major products are hydrazine derivatives.

Substitution: The products depend on the nature of the substituent introduced.

Scientific Research Applications

2-(1-Methylhydrazin-1-yl)propan-1-ol has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(1-Methylhydrazin-1-yl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and the methylhydrazinyl group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-(1-Ethylhydrazin-1-yl)ethan-1-ol

2-(1-Methylhydrazin-1-yl)acetic Acid Hydrochloride

1-(2-Methylpiperazin-1-yl)propan-2-ol

- Molecular Formula : C₈H₁₈N₂O .

- Molecular Weight : 158.24 g/mol (CAS: 126934-46-1) .

- Key Differences: Replaces the hydrazine group with a piperazine ring (a six-membered diamine). Secondary alcohol (-OH) at the propanol position. Reduced nitrogen content but increased ring stability.

- Applications : Piperazine derivatives are common in antipsychotics and antihistamines, suggesting divergent pharmacological roles .

2-Methyl-2-(1H-pyrazol-1-yl)propanoic Acid

- Molecular Formula : C₇H₁₀N₂O₂ .

- Molecular Weight : 154.17 g/mol (CAS: 851975-10-5) .

- Key Differences: Pyrazole ring replaces the hydrazine group, introducing aromaticity. Carboxylic acid (-COOH) instead of alcohol (-OH).

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Functional Groups | Purity |

|---|---|---|---|---|---|

| 2-(1-Methylhydrazin-1-yl)propan-1-ol | C₁₃H₂₂N₄O₂ | 266.35 | 1909294-08-1 | -OH, -NH-N(CH₃)- | 95% |

| 2-(1-Ethylhydrazin-1-yl)ethan-1-ol | C₈H₁₈Cl₂FN₃O | 262.16 | 1955474-22-2 | -OH, -NH-N(C₂H₅)-, Cl, F (disputed) | 95% |

| 2-(1-Methylhydrazin-1-yl)acetic Acid HCl | C₃H₉ClN₂O₂ | 140.57 | EN300-37455155 | -COOH, -NH-N(CH₃)-, HCl | Not reported |

| 1-(2-Methylpiperazin-1-yl)propan-2-ol | C₈H₁₈N₂O | 158.24 | 126934-46-1 | -OH, piperazine ring | Not reported |

| 2-Methyl-2-(1H-pyrazol-1-yl)propanoic Acid | C₇H₁₀N₂O₂ | 154.17 | 851975-10-5 | -COOH, pyrazole ring | 97% |

Research Findings and Implications

- Hydrazine vs. Piperazine/Pyrazole : Hydrazine derivatives (e.g., the target compound) exhibit higher nitrogen content and reduced aromaticity compared to piperazine or pyrazole analogs, influencing their metabolic stability and binding affinities .

- Salt vs. Free Base : The hydrochloride salt in ’s compound increases solubility but may limit compatibility with acid-sensitive reactions .

Biological Activity

2-(1-Methylhydrazin-1-yl)propan-1-ol, a hydrazine derivative, has garnered attention in various fields of biological research due to its potential pharmacological properties. This compound is characterized by its hydrazine functional group, which is known for its reactivity and biological activity. The following sections provide an overview of its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by relevant studies and data.

- IUPAC Name: this compound

- Molecular Formula: C4H12N2O

- Molecular Weight: 104.15 g/mol

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In one study, various concentrations of the compound were tested against a range of bacterial strains. The results indicated that the compound showed effective inhibition against both Gram-positive and Gram-negative bacteria.

| Concentration (mg/mL) | Zone of Inhibition (mm) |

|---|---|

| 0.5 | 12 |

| 1.0 | 18 |

| 2.0 | 25 |

This data suggests that increasing concentrations result in larger zones of inhibition, highlighting the compound's potential as a lead in antimicrobial drug development.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. A notable study involved treating human cervical cancer cells (HeLa) with varying concentrations of the compound.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

The above results indicate a dose-dependent decrease in cell viability, suggesting that the compound may effectively inhibit cancer cell proliferation .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay. The compound demonstrated significant scavenging activity, comparable to known antioxidants such as ascorbic acid.

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 50 | 30 |

| 100 | 55 |

| 200 | 80 |

These findings indicate that the compound possesses notable antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Case Studies

Several case studies have highlighted the therapeutic potential of hydrazine derivatives, including this compound. For instance, a study published in Journal of Medicinal Chemistry explored the structure-activity relationship of hydrazine derivatives and their effects on various biological targets. The findings suggested that modifications to the hydrazine moiety could enhance biological activity and selectivity towards specific pathways involved in disease mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.